![molecular formula C10H12ClN3O B6299097 C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride CAS No. 2030426-53-8](/img/structure/B6299097.png)
C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by the FT-IR, LCMS and NMR spectral techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives can be determined by various spectroscopic techniques such as FT-IR, LCMS and NMR .Scientific Research Applications
Anti-Cancer Agent
Oxadiazole derivatives, such as MFCD31714254, have shown promising results in the field of cancer research . They have been found to exhibit significant anti-cancer potential with diverse modes of action, such as targeting growth factors, enzymes, and kinases . For instance, a unique series of oxadiazoles were synthesized and screened for their anti-cancer activity, with some compounds showing IC50 values of 112.6 µg/ml and 126.7 µg/ml against the MCF-7 and KB cell lines respectively .
Antimicrobial Agent
Oxadiazole derivatives have been found to possess remarkable antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-Inflammatory Agent
These compounds have also been found to exhibit anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation.
Antidiabetic Agent
Oxadiazole derivatives have shown potential as antidiabetic agents . This suggests that they could be used in the management of diabetes.
Antiviral Agent
These compounds have also been found to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Antioxidant Agent
Oxadiazole derivatives have been found to exhibit antioxidant properties . This suggests that they could be used in the management of conditions characterized by oxidative stress.
Tyrokinase Inhibitor
Oxadiazole derivatives have been found to act as tyrokinase inhibitors . This suggests that they could be used in the treatment of conditions characterized by abnormal tyrokinase activity.
Cathepsin K Inhibitor
These compounds have also been found to act as cathepsin K inhibitors . This suggests that they could be used in the treatment of conditions characterized by abnormal cathepsin K activity.
Future Directions
Mechanism of Action
Target of Action
Oxadiazole derivatives, a class of compounds to which mfcd31714254 belongs, have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression, but the specific targets for MFCD31714254 remain to be identified.
Mode of Action
Oxadiazole derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The specific interactions and resulting changes caused by MFCD31714254 require further investigation.
Biochemical Pathways
Oxadiazole derivatives are known to influence various biochemical pathways involved in cancer progression
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells . The specific effects of MFCD31714254 on molecular and cellular processes need to be investigated further.
properties
IUPAC Name |
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-2-4-8(5-3-7)10-13-12-9(6-11)14-10;/h2-5H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEYOUXXXUDAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.